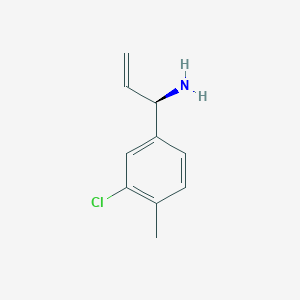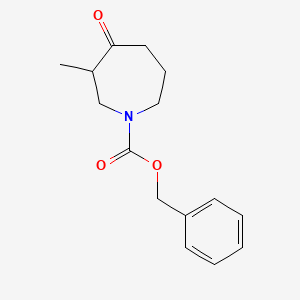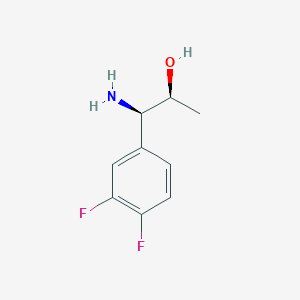
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions with molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral DuPHOS Rh-catalyst can facilitate the production of chiral β-amino alcohols . Another approach involves the asymmetric epoxidation of indene derivatives using Jacobsen’s Mn catalyst, followed by subsequent transformations to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation or epoxidation processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino alcohol to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for efficacy.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)ethanol: Similar in structure but with a different carbon chain length.
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)butan-2-OL: Another analog with a longer carbon chain.
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-1-OL: Differing in the position of the hydroxyl group.
Uniqueness
What sets (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL apart from its analogs is its specific stereochemistry and the position of the functional groups, which confer unique biological activity and selectivity for certain molecular targets. This makes it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI-Schlüssel |
BKMCHPFXUMNRLJ-CDUCUWFYSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


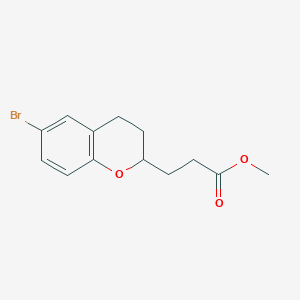
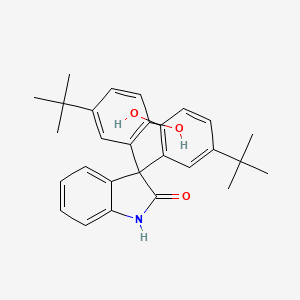
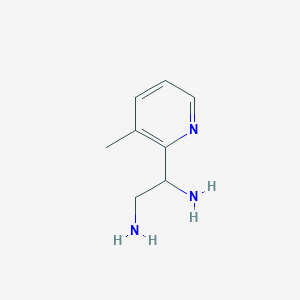
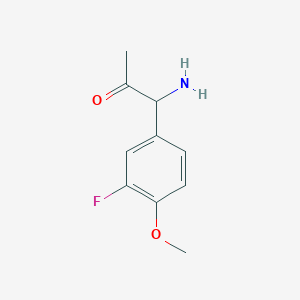

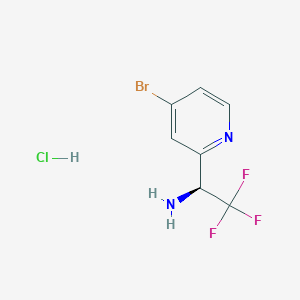
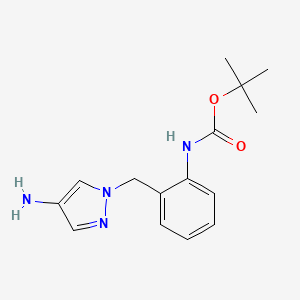

![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
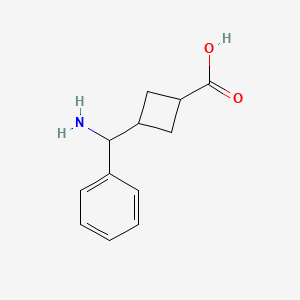

![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
